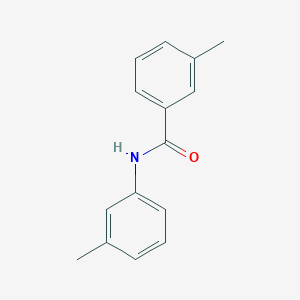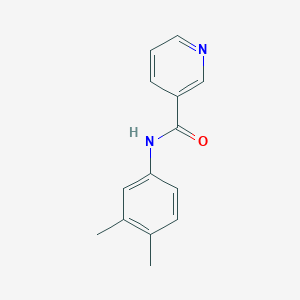
4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as DCPIB and is known for its ability to block volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in regulating cell volume, and their dysfunction has been linked to various diseases.
作用机制
DCPIB blocks 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide by binding to a specific site on the channel. This binding leads to a conformational change in the channel, which prevents the movement of chloride and other anions across the cell membrane. This inhibition of this compound leads to a decrease in cell volume, which has been shown to have therapeutic potential for the treatment of various diseases.
Biochemical and Physiological Effects
DCPIB has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve muscle function in muscular dystrophy models and reduce inflammation in various disease models. Additionally, DCPIB has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
实验室实验的优点和局限性
DCPIB has several advantages for lab experiments. It is a selective inhibitor of 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide, which allows for the specific targeting of this channel. It is also relatively easy to synthesize and has a high purity. However, DCPIB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some experiments. Additionally, it has been shown to have some off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for the study of DCPIB. One direction is to further investigate its therapeutic potential for the treatment of various diseases. This includes investigating its effects on cancer cell proliferation, muscle function in muscular dystrophy, and inflammation in various disease models. Another direction is to investigate its off-target effects and develop more selective inhibitors of 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide. Additionally, the development of more soluble forms of DCPIB would allow for its use in a wider range of experiments.
合成方法
DCPIB can be synthesized using various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. This reaction leads to the formation of DCPIB as a white solid with a melting point of 222-224°C.
科学研究应用
DCPIB has been extensively studied for its ability to block 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide. This compound are ion channels that regulate the movement of chloride and other anions across the cell membrane, and their dysfunction has been linked to various diseases, including cancer, muscular dystrophy, and cystic fibrosis. DCPIB has been shown to inhibit this compound in various cell types, including cancer cells, muscle cells, and neurons. This inhibition has been shown to have therapeutic potential for the treatment of various diseases.
属性
分子式 |
C12H8ClF2NO2S |
|---|---|
分子量 |
303.71 g/mol |
IUPAC 名称 |
4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H |
InChI 键 |
KUDIENBHJUILBC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)F)F)Cl |
规范 SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



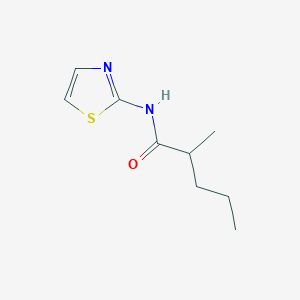

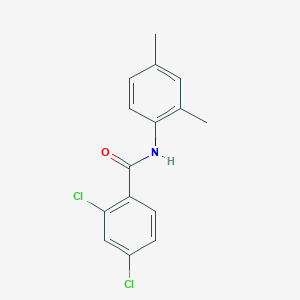
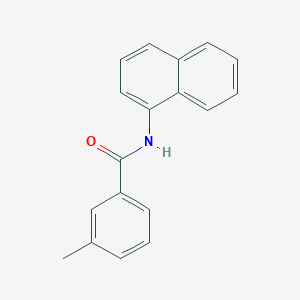
![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
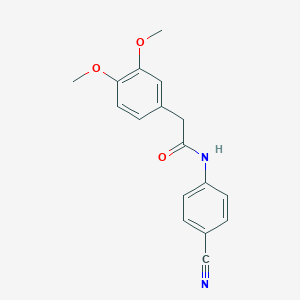
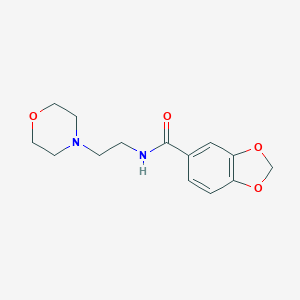

methanone](/img/structure/B270740.png)
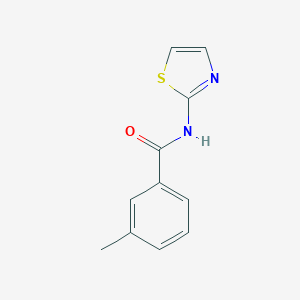
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)

